molecular formula C19H11Cl2FN2O B2938894 1-(3,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 252058-80-3

1-(3,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2938894
CAS No.: 252058-80-3
M. Wt: 373.21
InChI Key: SYSBTDIWVZPTQY-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a pyridinecarbonitrile derivative characterized by a 3,4-dichlorobenzyl group at the 1-position and a 4-fluorophenyl substituent at the 6-position. Its molecular formula is C₁₉H₁₀Cl₄N₂O, with a molecular weight of 424.1 g/mol and a purity ≥95% .

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-6-(4-fluorophenyl)-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2FN2O/c20-16-7-1-12(9-17(16)21)11-24-18(8-4-14(10-23)19(24)25)13-2-5-15(22)6-3-13/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSBTDIWVZPTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C(=O)N2CC3=CC(=C(C=C3)Cl)Cl)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Pathways

The synthesis of 1-(3,4-dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically follows a convergent strategy, combining pyridine ring formation with subsequent functionalization. A primary route involves:

  • Pyridine Core Construction : The 2-oxo-1,2-dihydropyridine scaffold is assembled via cyclocondensation of β-ketonitrile precursors with ammonia or ammonium acetate under reflux conditions. For example, reacting 3-(4-fluorophenyl)-3-oxopropionitrile with ammonium acetate in acetic acid yields the 6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine intermediate.
  • N-Alkylation : The 3,4-dichlorobenzyl group is introduced at the pyridine nitrogen via alkylation using 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. This step often requires anhydrous conditions and polar aprotic solvents like dimethylformamide (DMF) to prevent hydrolysis.
  • Cyanidation at C3 : The carbonitrile group is installed through nucleophilic substitution or palladium-catalyzed cyanation. A common method employs copper(I) cyanide under Ullmann-type conditions, though recent protocols favor safer reagents like trimethylsilyl cyanide with catalytic palladium.

Table 1 : Comparison of Key Synthetic Steps and Conditions

Step Reagents/Conditions Yield (%) Purity (%) Source
Pyridine formation NH₄OAc, AcOH, reflux, 6h 65–70 92
N-Alkylation 3,4-Dichlorobenzyl chloride, K₂CO₃, DMF, 80°C 78 95
C3 Cyanidation CuCN, DMF, 120°C, 12h 60 88

Recent advancements emphasize catalytic approaches to enhance efficiency. For instance, palladium-catalyzed cross-couplings enable direct introduction of the 4-fluorophenyl group during pyridine assembly, bypassing intermediate isolation steps. Patent disclosures describe using self-made catalysts in fluidized bed reactors for vapor-phase reactions, achieving 60–70% yields at 320–335°C under 0.05–0.075 MPa pressure. These methods reduce byproduct formation compared to traditional liquid-phase syntheses.

Notably, the choice of base significantly impacts N-alkylation efficiency. While potassium carbonate provides moderate yields, switching to cesium carbonate in tetrahydrofuran (THF) increases the reaction rate due to enhanced solubility of the benzyl chloride.

Industrial-Scale Production Considerations

Scaling up the synthesis necessitates addressing challenges in heat management and reagent stoichiometry. Continuous flow reactors have been adopted for the cyanidation step, improving mass transfer and reducing reaction times from 12h to 2h. Industrial protocols also emphasize recycling solvents like DMF through vacuum distillation, aligning with green chemistry principles.

Critical Parameters for Scale-Up :

  • Temperature control during exothermic N-alkylation (±2°C tolerance)
  • Precursor purification via recrystallization from ethanol/water mixtures
  • In-line NMR monitoring for real-time quality assurance

Analytical Characterization

Post-synthetic analysis employs a combination of techniques:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., 4-fluorophenyl aromatic protons at δ 7.2–7.4 ppm)
  • HPLC-MS : Verifies molecular ion peaks at m/z 373.21 ([M+H]⁺)
  • XRD : Resolves crystal packing effects from the dichlorobenzyl group’s steric bulk

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-(3,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: This can modulate the activity of these proteins, leading to changes in cellular processes.

    Inhibiting or activating signaling pathways: This can affect various cellular functions, such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogenation Effects

The compound’s activity and physicochemical properties are heavily influenced by the position and type of halogen substituents. Key comparisons include:

Compound Name Substituents (1-Position / 6-Position) Molecular Formula Molecular Weight (g/mol) Key Properties References
Target Compound 3,4-Dichlorobenzyl / 4-Fluorophenyl C₁₉H₁₀Cl₄N₂O 424.1 High halogen density; discontinued commercially.
1-(2,4-Dichlorobenzyl)-6-(4-fluorophenyl)-... 2,4-Dichlorobenzyl / 4-Fluorophenyl C₁₉H₁₁Cl₂FN₂O 373.21 Lower molecular weight; available at ≥97% purity.
1-(2,6-Dichlorobenzyl)-6-(3,4-dichlorophenyl)-... 2,6-Dichlorobenzyl / 3,4-Dichlorophenyl C₁₉H₁₀Cl₄N₂O 424.1 Positional isomer of target compound; similar MW but distinct steric effects.
6-(4-Chlorophenyl)-1-(3,4-dichlorobenzyl)-... 3,4-Dichlorobenzyl / 4-Chlorophenyl C₁₉H₁₁Cl₃N₂O 389.67 Chlorine replaces fluorine at 6-position; higher lipophilicity.
  • Fluorine vs. Chlorine: The 4-fluorophenyl group in the target compound introduces moderate electron-withdrawing effects compared to the stronger electron-withdrawing 4-chlorophenyl group in CAS 339108-77-7.

Functional Group Modifications

  • Sulfur-Containing Analogues : Compounds like 1-Benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-... (CAS 478042-93-2) incorporate a methylsulfanyl group, increasing molecular weight (366.86 g/mol) and altering solubility profiles due to sulfur’s polarizability .
  • Trifluoromethyl Derivatives : 1-(3,4-Dichlorobenzyl)-5-[3-(trifluoromethyl)phenyl]-... (CAS 338964-41-3) includes a CF₃ group, significantly boosting lipophilicity (MW 423.22 g/mol) and resistance to oxidative metabolism .

Crystallinity and Stability

Crystallographic studies on fluorinated pyridinecarbonitriles (e.g., 4-(4-fluoro-3-phenoxyphenyl)-6-(4-fluorophenyl)-...) highlight fluorine’s role in stabilizing supramolecular assemblies via C–F···H or F···F interactions . This suggests the target compound’s 4-fluorophenyl group may enhance crystalline stability compared to non-fluorinated analogues.

Biological Activity

1-(3,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a synthetic compound with significant potential in medicinal chemistry. It is primarily recognized for its inhibitory effects on Trypanothione Reductase (TR), a target in drug discovery for diseases such as leishmaniasis. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H11Cl2FN2O
  • Molecular Weight : 373.21 g/mol
  • IUPAC Name : 1-(3,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxopyridine-3-carbonitrile

The compound features a pyridine ring fused with a carbonitrile group and is substituted with dichlorobenzyl and fluorophenyl groups, contributing to its unique biological properties.

The primary biological target of this compound is the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) . NOD1 plays a crucial role in the immune response to bacterial infections. By modulating NOD1 activity, the compound may enhance immune signaling pathways, potentially improving the body's defense mechanisms against pathogens.

Inhibition of Trypanothione Reductase (TR)

Research indicates that 1-(3,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile exhibits notable inhibitory activity against TR:

  • Ki Value : 0.2 μM (in vitro) .
    This suggests strong potential for development as a therapeutic agent against leishmaniasis.

Immunomodulatory Effects

The compound's interaction with NOD1 suggests it may act as an immunomodulatory agent:

  • Enhanced Immune Response : Studies indicate that it may increase the activation of NF-kappa B, thereby influencing transcriptional regulation related to immune responses .

Study on TR Inhibition

A fragment-based drug discovery (FBDD) strategy was employed to evaluate the compound's efficacy against TR. The results demonstrated that derivatives of this compound could effectively inhibit TR activity, showcasing its potential as a lead compound in drug development for parasitic diseases.

Immunological Studies

Investigations into the binding affinity of the compound with NOD1 revealed that it could significantly alter immune signaling pathways. This was evidenced by increased production of pro-inflammatory cytokines in cell cultures treated with the compound.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure/FeaturesUnique Aspects
1-(2,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrileSimilar dichlorobenzyl and fluorophenyl groupsDifferent substitution pattern on the benzene ring
5-Fluoro-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-pyridinecarbonitrileFluorine substitution on a different positionPotentially different biological activity due to altered electronic properties
4-Chloro-6-(phenyl)-2-oxo-1,2-dihydro-pyridinecarbonitrileLacks halogen substitutions on both ringsUseful for comparative studies but less reactive

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